Veliflapon

概要

科学的研究の応用

Chemistry: Used as a tool compound to study the inhibition of FLAP and leukotriene synthesis.

Biology: Investigated for its effects on inflammatory pathways and immune responses.

Medicine: Explored as a therapeutic agent for reducing the risk of cardiovascular diseases, such as heart attacks and strokes.

Industry: Potential applications in the development of anti-inflammatory drugs and treatments for asthma and chronic obstructive pulmonary disease (COPD) .

作用機序

ベリフラポンは、ロイコトリエンの合成に不可欠な5-リポキシゲナーゼ活性化タンパク質(FLAP)を阻害することで効果を発揮します。ロイコトリエンは、さまざまな炎症反応に関与する脂質性炎症メディエーターです。 FLAPを阻害することで、ベリフラポンはロイコトリエンの産生を減らし、炎症とその関連リスクを軽減します .

類似の化合物との比較

類似の化合物

ジルテオロン: 喘息の治療に使用される別の5-リポキシゲナーゼ阻害剤。

リコフェロン: 5-リポキシゲナーゼとシクロオキシゲナーゼの二重阻害剤で、抗炎症作用について調査されています。

MK-886: 炎症性疾患の治療における可能性について研究されたFLAP阻害剤

ベリフラポンの独自性

ベリフラポンは、FLAPに対する高い選択性と、心血管リスクを軽減する可能性がある点が特徴です。 他の阻害剤とは異なり、ベリフラポンは心臓発作や脳卒中を防ぐための臨床試験で有望な結果を示しており、さらなる研究開発のための貴重な候補となっています .

Safety and Hazards

準備方法

合成経路と反応条件

ベリフラポンの合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、キノリン環の形成と、それに続くシクロペンチル基とフェニル基の付加が含まれます。 反応条件は通常、強い塩基(ナトリウムヒドリドなど)とジメチルホルムアミド(DMF)などの溶媒を使用し、反応を促進します .

工業生産方法

ベリフラポンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは収率と純度を最適化するために、自動反応器と連続フローシステムの使用を伴い、一貫した生産を保証します。 最終製品は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類

ベリフラポンは、次のようなさまざまな化学反応を起こします。

酸化: ベリフラポンは、酸化されてキノリン誘導体を形成することができます。

還元: 還元反応は、キノリン環または他の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまなキノリン誘導体と置換フェニル化合物が含まれており、これらは特定の用途に合わせてさらに改変することができます .

科学研究の応用

化学: FLAPおよびロイコトリエン合成の阻害を研究するためのツール化合物として使用されます。

生物学: 炎症性経路および免疫応答に対するその影響について調査されています。

医学: 心臓発作や脳卒中などの心血管疾患のリスクを軽減するための治療薬として探索されています。

類似化合物との比較

Similar Compounds

Zileuton: Another 5-lipoxygenase inhibitor used for the treatment of asthma.

Licofelone: A dual inhibitor of 5-lipoxygenase and cyclooxygenase, investigated for its anti-inflammatory properties.

MK-886: A FLAP inhibitor studied for its potential in treating inflammatory diseases

Uniqueness of Veliflapon

This compound is unique due to its high selectivity for FLAP and its potential to reduce cardiovascular risks. Unlike other inhibitors, this compound has shown promise in clinical trials for preventing heart attacks and strokes, making it a valuable candidate for further research and development .

特性

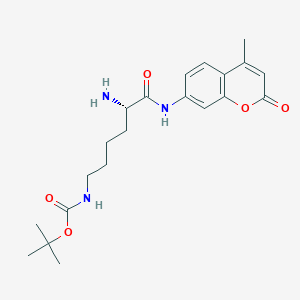

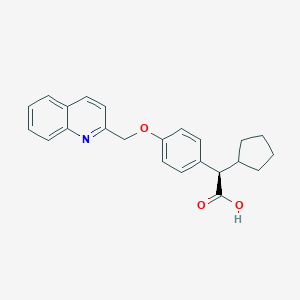

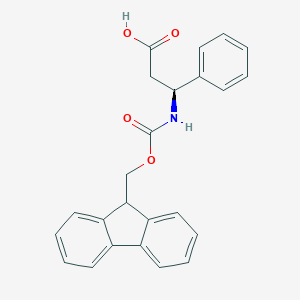

IUPAC Name |

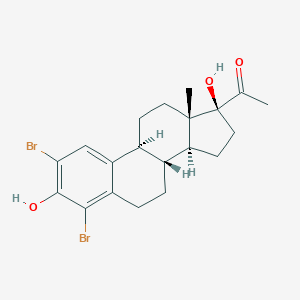

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155843 | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128253-31-6 | |

| Record name | Veliflapon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veliflapon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128253-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELIFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?

A1: this compound exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, this compound prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)